molecular formula C17H16O4S B12743650 Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate CAS No. 63050-09-9

Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate

Cat. No.: B12743650
CAS No.: 63050-09-9
M. Wt: 316.4 g/mol
InChI Key: VSDYPXFLUNDKOR-UHFFFAOYSA-N
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Description

Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate is synthesized from 4-(2-carboxy-3-thienylmethoxy)phenylacetic acid. The synthesis involves a process comprising acid halide formation followed by esterification . The reaction conditions typically include the use of an acid catalyst and a suitable solvent to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives .

Scientific Research Applications

Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Isopropyl 4,10-dihydro-10-oxothieno(3,2-C)(1)benzoxepin-8-acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds .

Properties

CAS No.

63050-09-9

Molecular Formula

C17H16O4S

Molecular Weight

316.4 g/mol

IUPAC Name

propan-2-yl 2-(10-oxo-4H-thieno[3,2-c][1]benzoxepin-8-yl)acetate

InChI

InChI=1S/C17H16O4S/c1-10(2)21-15(18)8-11-3-4-14-13(7-11)16(19)17-12(9-20-14)5-6-22-17/h3-7,10H,8-9H2,1-2H3

InChI Key

VSDYPXFLUNDKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=C(C2=O)SC=C3

Origin of Product

United States

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